molecular formula C16H10BrN3 B8008128 6-(7-bromo-1H-indazol-3-yl)quinoline

6-(7-bromo-1H-indazol-3-yl)quinoline

Cat. No.: B8008128
M. Wt: 324.17 g/mol
InChI Key: NRMFAOQNTBFAGN-UHFFFAOYSA-N
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Description

6-(7-bromo-1H-indazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of indazole and quinoline. Indazole is a bicyclic compound containing a pyrazole ring fused to a benzene ring, while quinoline is a nitrogen-containing aromatic compound. The presence of a bromine atom at the 7th position of the indazole ring adds to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-bromo-1H-indazol-3-yl)quinoline typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction between 2-fluorobenzaldehyde and hydrazine, followed by cyclization to form the indazole ring . The quinoline moiety can be introduced through various synthetic strategies, including the use of quinoline derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(7-bromo-1H-indazol-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-(7-bromo-1H-indazol-3-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(7-bromo-1H-indazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating cellular signaling pathways and exerting its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(7-bromo-1H-indazol-3-yl)quinoline is unique due to the presence of the bromine atom at the 7th position of the indazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other indazole-quinoline derivatives and contributes to its potential as a versatile compound in scientific research .

Properties

IUPAC Name

6-(7-bromo-2H-indazol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3/c17-13-5-1-4-12-15(19-20-16(12)13)11-6-7-14-10(9-11)3-2-8-18-14/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMFAOQNTBFAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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